

An In-depth Technical Guide to the Mechanism of Action of Fangchinoline

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Compound of Interest

Compound Name: Fangchinoline

Cat. No.: B191232

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of *Stephania tetrandra*, has garnered significant attention in the scientific community for its diverse pharmacological activities.^{[1][2]} Primarily investigated for its potent anti-cancer properties, **fangchinoline** has demonstrated efficacy in a variety of preclinical models by modulating critical cellular processes.^{[1][2]} This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of **fangchinoline**, with a focus on its impact on key signaling pathways, induction of apoptosis, and modulation of autophagy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: A Multi-Targeted Approach

Fangchinoline exerts its biological effects through the modulation of several key signaling pathways that are often dysregulated in cancer and other diseases. Its mechanism is characterized by a multi-targeted approach, leading to the inhibition of cell proliferation, survival, and metastasis, and the induction of programmed cell death.^{[1][2]}

Quantitative Data: Efficacy Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of **fangchinoline** have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

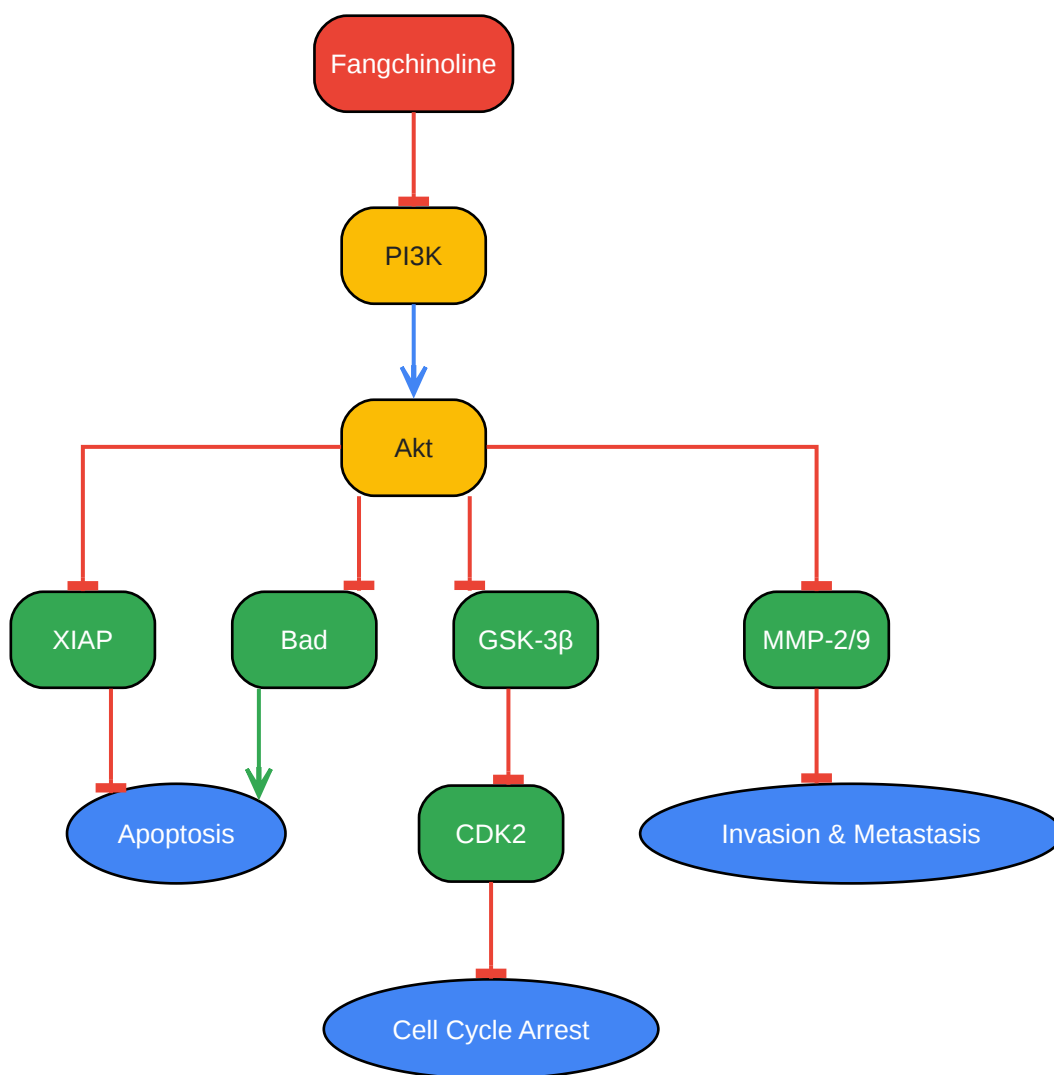
Cell Line	Cancer Type	IC50 (μM)	Citation
A375	Melanoma	12.41	[1]
A875	Melanoma	16.20	[1]
T24	Bladder Cancer	19.0 (24h), 12.0 (48h), 7.57 (72h)	[3]
5637	Bladder Cancer	11.9 (24h), 9.92 (48h), 7.13 (72h)	[3]
SGC7901	Gastric Cancer	Concentration- dependent inhibition	[4][5]
HET-1A	Normal Human Esophageal Epithelial	8.93	[6]
EC1	Esophageal Squamous Cell Carcinoma	3.042	[6]
ECA109	Esophageal Squamous Cell Carcinoma	1.294	[6]
Ky563	Esophageal Squamous Cell Carcinoma	2.471	[6]
Ky210	Esophageal Squamous Cell Carcinoma	2.22	[6]
DLD-1	Colon Adenocarcinoma	4.53 (48h)	[7]
LoVo	Colon Adenocarcinoma	5.17 (48h)	[7]
WM9	Melanoma	1.07	[4]

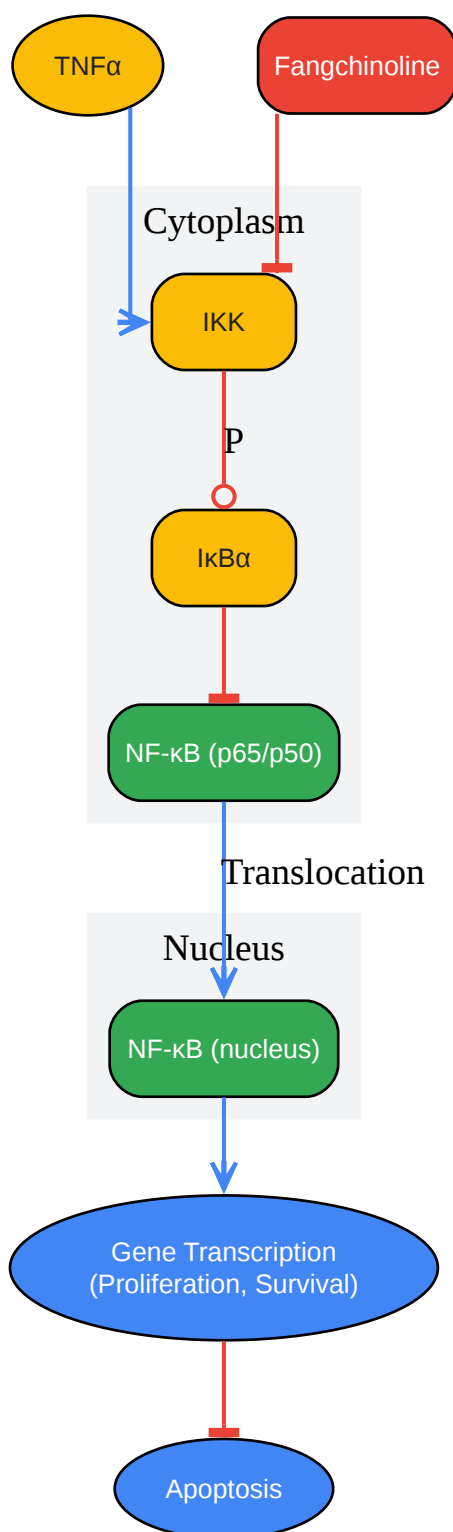
Signaling Pathways Modulated by Fangchinoline

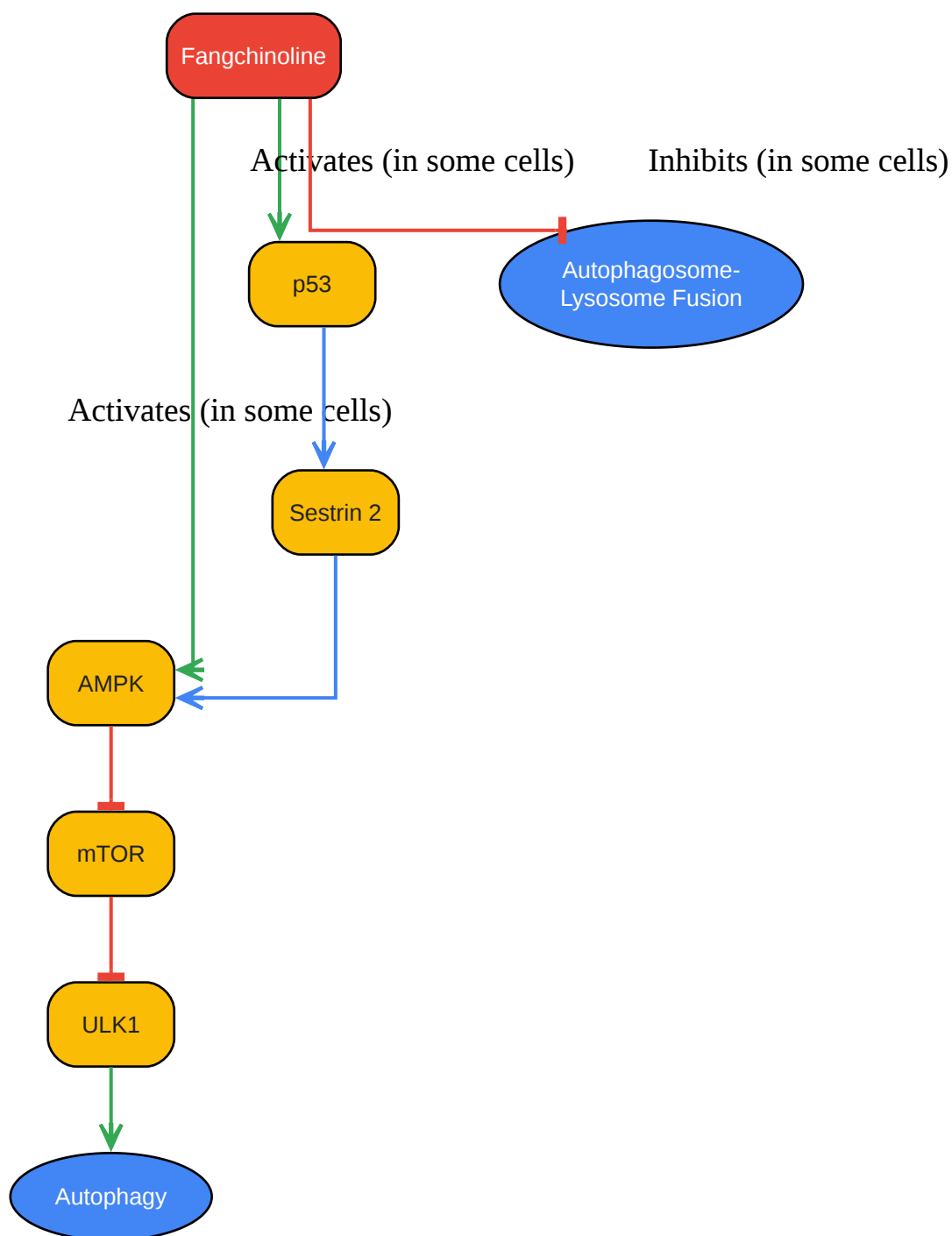
Fangchinoline's anti-neoplastic effects are largely attributed to its ability to interfere with crucial signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. **Fangchinoline** has been shown to be a potent inhibitor of this pathway.[4][5][6][8][9][10] It directly targets PI3K, leading to the suppression of Akt phosphorylation at Ser308.[5][6] This inhibition subsequently affects downstream effectors, including the Akt/MMP2/MMP9 pathway (inhibiting invasion and metastasis), the Akt/Bad pathway (promoting apoptosis), and the Akt/Gsk3 β /CDK2 pathway (inducing cell cycle arrest). [4][5] In gallbladder cancer cells, **fangchinoline** suppresses the PI3K/Akt/XIAP axis, leading to apoptosis.[8][9] Furthermore, in breast cancer cells, it inhibits the Akt/Gsk3 β /Cyclin D1 signaling cascade.[10][11]







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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF- κ B and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fangchinoline inhibits cell proliferation via Akt/GSK-3 β / cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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